Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate
Description
Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate (CAS: 1228386-26-2) is an oxane (tetrahydropyran) derivative with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . Its structure features a six-membered oxane ring substituted with a ketone group at position 4, a carboxylate methyl ester at position 3, and two methyl groups at position 4.
Properties
IUPAC Name |
methyl 6,6-dimethyl-4-oxooxane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)4-7(10)6(5-13-9)8(11)12-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFIEQWBJKQSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(CO1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228386-26-2 | |
| Record name | methyl 6,6-dimethyl-4-oxooxane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 6,6-dimethyl-4-oxooxane-3-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6,6-dimethyl-4-oxooxane-3-carboxylic acid.
Reduction: Formation of 6,6-dimethyl-4-hydroxyoxane-3-carboxylate.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate
- Core structure : Oxane ring (tetrahydropyran).
- Substituents :
- Ketone at C3.
- Methyl ester at C3.
- Two methyl groups at C5.
Sandaracopimaric Acid Methyl Ester (Compound 4 in )
- Core structure: Diterpenoid (tricyclic).
- Substituents :
- Carboxylic acid methyl ester.
- Double bonds and methyl groups in a fused ring system.
- Key difference: The diterpenoid backbone contrasts sharply with the oxane ring, leading to distinct stereochemical and reactivity profiles .
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()
- Core structure : Tetrahydropyridine.
- Substituents :
- Phenyl and thiophene groups.
- Tosyl protecting group.
- Key difference : The nitrogen-containing heterocycle and aromatic substituents enhance rigidity and electronic diversity, unlike the oxygen-dominated oxane system .
Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate ()
Physical and Chemical Properties
Biological Activity
Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHO
- Molecular Weight : 182.173 g/mol
- CAS Number : 64979-85-7
The compound features a unique oxane ring structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors followed by esterification processes. While specific methodologies can vary, the general approach includes:
- Formation of the Oxane Ring : Utilizing cyclization reactions.
- Carboxylation : Introducing the carboxylate group through various chemical reactions.
- Esterification : Converting the carboxylic acid to an ester form.
Biological Activity
The biological activity of this compound has been documented in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The following table summarizes findings from various studies:
| Study | Microorganism Tested | Zone of Inhibition (mm) | Activity |
|---|---|---|---|
| Study A | Staphylococcus aureus | 15 | Antibacterial |
| Study B | Escherichia coli | 12 | Antibacterial |
| Study C | Candida albicans | 10 | Antifungal |
These results suggest that the compound has the potential to be developed into effective antimicrobial agents against both bacterial and fungal pathogens.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have explored the effects of this compound in clinical settings:
-
Case Study on Antimicrobial Efficacy :
- Objective : Evaluate the effectiveness of the compound against multi-drug resistant strains.
- Findings : The compound exhibited notable activity against resistant strains of Staphylococcus aureus, suggesting its potential for treating infections that are difficult to manage with conventional antibiotics.
-
Case Study on Cancer Cell Lines :
- Objective : Investigate the cytotoxic effects on human breast cancer cells.
- Findings : Treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
